molecular formula C18H19NO B1589860 1-Benzyl-3-phenylpiperidin-4-one CAS No. 446302-83-6

1-Benzyl-3-phenylpiperidin-4-one

Cat. No.: B1589860
CAS No.: 446302-83-6
M. Wt: 265.3 g/mol
InChI Key: VDRJIVUPMPNZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-phenylpiperidin-4-one is an organic compound with the molecular formula C18H19NO. It is a piperidinone derivative, characterized by a piperidine ring substituted with benzyl and phenyl groups. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and material science .

Preparation Methods

1-Benzyl-3-phenylpiperidin-4-one can be synthesized through several synthetic routes. One common method involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate are condensed in ethanol . The reaction conditions typically involve heating the mixture under reflux to facilitate the formation of the piperidinone ring.

Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-Benzyl-3-phenylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, often using reagents like sodium borohydride or lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-Benzyl-3-phenylpiperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-phenylpiperidin-4-one involves its interaction with specific molecular targets. For instance, it can bind to DNA via intercalation, affecting the replication and transcription processes . This binding mechanism is crucial for its potential use as an antineoplastic agent, where it inhibits cell division and induces cell death in cancer cells.

Comparison with Similar Compounds

1-Benzyl-3-phenylpiperidin-4-one can be compared with other piperidinone derivatives, such as:

  • 3-Phenyl-1-(phenylmethyl)-4-piperidinone
  • 2,6-Diaryl-3-methyl-4-piperidones

These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of benzyl and phenyl groups in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

1-benzyl-3-phenylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-18-11-12-19(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16/h1-10,17H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRJIVUPMPNZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473626
Record name 1-BENZYL-3-PHENYLPIPERIDIN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446302-83-6
Record name 1-BENZYL-3-PHENYLPIPERIDIN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-phenylpiperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-phenylpiperidin-4-one
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3-phenylpiperidin-4-one
Reactant of Route 4
Reactant of Route 4
1-Benzyl-3-phenylpiperidin-4-one
Reactant of Route 5
Reactant of Route 5
1-Benzyl-3-phenylpiperidin-4-one
Reactant of Route 6
1-Benzyl-3-phenylpiperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.